1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone structure and properties
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone structure and properties
Technical Monograph: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 86404-63-9 for the 2,4-difluoro analog; core structure representative of the class) is a pivotal pharmacophore in the synthesis of azole antifungals and aromatase inhibitors. Structurally, it consists of a phenacyl moiety linked to a 1,2,4-triazole ring via the N1 nitrogen. This scaffold is the direct precursor to the "azole" class of drugs (e.g., fluconazole, voriconazole) which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14
This guide details the physicochemical properties, validated synthesis protocols, regiochemical considerations, and downstream reactivity profile of this critical intermediate.
Chemical Identity & Physicochemical Properties
The compound is characterized by a "hinge" geometry where the planar phenyl and triazole rings are nearly orthogonal to each other, a feature that minimizes steric clash and facilitates binding in the heme pocket of CYP enzymes.
| Property | Specification |
| IUPAC Name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 187.20 g/mol |
| Physical State | Colorless Crystalline Solid |
| Crystal System | Orthorhombic (Space group Pbca) |
| Dihedral Angle | ~88.7° (Phenyl vs. Triazole plane) |
| Solubility | Soluble in Acetone, Chloroform, DMSO; Insoluble in Water |
| Key Spectral Features | IR: |
Structural Analysis & Electronic Properties
The Orthogonal Conformation:
X-ray crystallography reveals that the methylene bridge (-CH
Electronic Distribution:
-
Triazole Ring: Electron-deficient aromatic system. The N1 position is the attachment point, while N4 is the primary binding site for the heme iron in CYP51 enzymes.
-
Carbonyl Group: Highly electrophilic, serving as the "handle" for further derivatization (e.g., Grignard addition, reduction).
-
Methylene Protons: The
-protons (adjacent to the carbonyl) are acidic ( ~19-20), making the molecule susceptible to enolization or aldol-type condensations under strong basic conditions.
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this scaffold involves the N-alkylation of 1,2,4-triazole with
Core Reaction Scheme
Figure 1: Synthetic pathway for the N-alkylation of 1,2,4-triazole.
Detailed Laboratory Protocol
Objective: Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone on a 10 mmol scale.
Reagents:
-
2-Bromo-1-phenylethanone (Phenacyl bromide): 1.99 g (10 mmol)
-
1H-1,2,4-Triazole: 1.10 g (16 mmol) [Excess used to drive consumption of bromide]
-
Triethylamine (TEA): 2.2 mL (or K
CO : 2.0 g) -
Solvent: Acetone (Dry, 20 mL)
Procedure:
-
Preparation: Dissolve 1H-1,2,4-triazole in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add Triethylamine (TEA) dropwise at 0°C to deprotonate the triazole (forming the triazolate anion in situ).
-
Alkylation: Add a solution of 2-bromo-1-phenylethanone in acetone dropwise over 30 minutes. Maintain temperature < 5°C to minimize N4 alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO
, EtOAc/Hexane 1:1). -
Workup: Filter the white precipitate (TEA
HBr salt). Evaporate the filtrate under reduced pressure. -
Purification: Dissolve the residue in CHCl
, wash with water (2 x 10 mL) to remove unreacted triazole. Dry over Na SO . -
Crystallization: Recrystallize from isopropanol to yield colorless crystals.
-
Typical Yield: 50–70%
-
Critical Control Point (Regioselectivity): 1,2,4-Triazole exists in tautomeric equilibrium. Under basic conditions, the triazolate anion is an ambident nucleophile.
-
N1 Attack (Kinetic & Thermodynamic): Favored due to the distance from the other nitrogen lone pairs.
-
N4 Attack: Sterically less hindered but electronically less favorable.
-
Optimization: Using a polar aprotic solvent (Acetone, DMF) and controlling temperature favors the desired N1 isomer.
Reactivity Profile & Downstream Applications
This ketone is rarely the final drug; it is a versatile intermediate.
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the phenacyl triazole scaffold.
Key Transformations:
-
Synthesis of Azole Antifungals (The Grignard Route): The most commercially significant reaction is the addition of an organometallic reagent (e.g., 2,4-difluorophenylmagnesium bromide) to the ketone.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Product: A tertiary alcohol with two aryl rings and the triazole methyl group. This mimics the transition state of lanosterol demethylation.
-
Note: This generates a chiral center. Commercial drugs (like Fluconazole) are often bis-triazoles to achieve achirality, or separated enantiomers (Voriconazole).
-
-
McMurry Coupling (Tamoxifen Analogs): Reaction with substituted benzophenones in the presence of TiCl
/Zn yields triazolyl-alkenes. These compounds act as dual-action agents: Estrogen Receptor modulators (SERMs) and Aromatase Inhibitors, useful in breast cancer therapy.
Biological Mechanism of Action
The 1,2,4-triazole ring is a "heme-binder."
-
Target: CYP51 (Lanosterol 14
-demethylase). -
Binding Mode: The N4 nitrogen of the triazole ring coordinates with the Heme Iron (Fe) in the enzyme's active site.
-
Effect: This coordination blocks the binding of the substrate (lanosterol) and prevents the removal of the 14
-methyl group. -
Result: Accumulation of toxic 14
-methylsterols in the fungal cell membrane, leading to membrane stress and cell death.
The phenyl ketone moiety provides the necessary lipophilicity to penetrate the fungal cell wall and hydrophobic interactions within the enzyme's access channel.
References
-
Özel Güven, Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008).[2][3] 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604. Link
-
Sadeghi, B., et al. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Link
-
Al-Abdullah, E. S., et al. (2014). Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates. Molecules, 19(2), 1953-1972. Link
-
Shyma, P. C., et al. (2025). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. Journal of Chemical Research. Link
-
PubChem Compound Summary. (2025). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.[2][3][4][5] National Center for Biotechnology Information. Link
